molecular formula C16H11N3O4 B12753407 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide CAS No. 798-64-1

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

Cat. No.: B12753407
CAS No.: 798-64-1
M. Wt: 309.28 g/mol
InChI Key: KIANDUXTXYWIIF-AATRIKPKSA-N
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Description

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structure of this compound, which combines a nitrofuran moiety with a quinoline ring, makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide typically involves the condensation of 5-nitrofurfural with 4-quinolinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage cellular DNA and proteins. The quinoline ring can intercalate into DNA, disrupting its function. These combined effects contribute to the compound’s antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide is unique due to its combination of a nitrofuran and a quinoline ring, which imparts distinct biological activities not observed in other similar compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

798-64-1

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide

InChI

InChI=1S/C16H11N3O4/c17-16(20)13-9-10(18-14-4-2-1-3-12(13)14)5-6-11-7-8-15(23-11)19(21)22/h1-9H,(H2,17,20)/b6-5+

InChI Key

KIANDUXTXYWIIF-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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